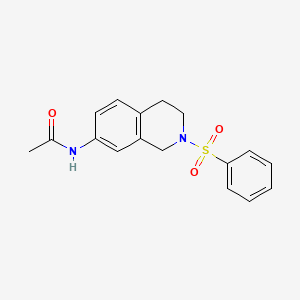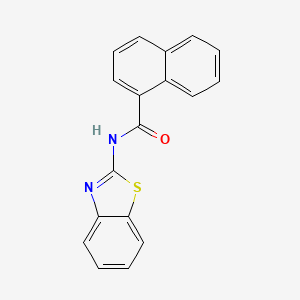![molecular formula C24H27N5O2 B2372457 1-(5-(1H-苯并[d]咪唑-2-基)-3-(4-甲氧基苯基)-4,5-二氢-1H-吡唑-1-基)-2-(哌啶-1-基)乙酮 CAS No. 313226-65-2](/img/structure/B2372457.png)
1-(5-(1H-苯并[d]咪唑-2-基)-3-(4-甲氧基苯基)-4,5-二氢-1H-吡唑-1-基)-2-(哌啶-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a synthetic organic compound known for its unique structural properties. The compound features various functional groups, making it a subject of interest in multiple fields of research, including medicinal chemistry and molecular biology.
科学研究应用
The compound finds diverse applications in:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : As a probe in biochemical assays.
Medicine: : Potential therapeutic agent due to its bioactivity.
Industry: : Used in the development of novel materials and as an intermediate in dye synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone typically involves multi-step reactions starting from basic organic substrates. Here is a general outline:
Formation of the Benzimidazole Ring: : This is usually achieved by condensing an o-phenylenediamine derivative with a carboxylic acid or its derivative.
Synthesis of the Pyrazole Core: : The pyrazole ring can be synthesized by reacting a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Coupling of the Aryl Groups: : The methoxyphenyl and benzimidazolyl groups are attached to the pyrazole core through coupling reactions facilitated by catalytic amounts of palladium or copper under inert conditions.
Addition of the Piperidine Moiety: : The final step involves the addition of the piperidine group to the ethanone backbone using nucleophilic substitution reactions.
Industrial Production Methods: In industrial settings, these reactions are scaled up with optimizations to improve yield and reduce costs. Continuous flow reactors and microwave-assisted synthesis are common approaches to enhance reaction efficiency.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole rings, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction is feasible at various functional groups such as the carbonyl group, often with agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, enabling further functionalization.
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, osmium tetroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Electrophiles like halogens, nucleophiles like amines and alcohols.
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Reduced ketone to secondary alcohol.
Substitution Products: : Halogenated or alkylated derivatives.
作用机制
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : The compound may act as an enzyme inhibitor, receptor modulator, or nucleic acid binder, affecting various biochemical pathways.
相似化合物的比较
Unique Features:
The presence of both benzimidazole and pyrazole rings sets it apart from other compounds, providing unique binding sites and functional versatility.
Similar compounds may lack one of these rings or differ in the functional groups attached.
1H-benzo[d]imidazole derivatives.
1H-pyrazole derivatives.
Ethanone derivatives with different substituents.
属性
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-31-18-11-9-17(10-12-18)21-15-22(24-25-19-7-3-4-8-20(19)26-24)29(27-21)23(30)16-28-13-5-2-6-14-28/h3-4,7-12,22H,2,5-6,13-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFQRLZGRUFDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=NC4=CC=CC=C4N3)C(=O)CN5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)

![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)
![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)
![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2372383.png)
![2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2372384.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)
![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)


![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)
![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)
![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)
